2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide, also known as CFTR inhibitor-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This molecule has gained significant attention in the scientific community due to its potential use in treating cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs.
Mechanism of Action
2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide inhibitor-172 binds to the ATP-binding site of 2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide, preventing the protein from opening and allowing chloride ions to pass through the membrane. This leads to an increase in intracellular chloride concentration and subsequent water movement, which can help to hydrate mucus in the lungs of cystic fibrosis patients.
Biochemical and Physiological Effects:
2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide inhibitor-172 has been shown to improve 2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide function in various cell types, including primary human airway epithelial cells. This molecule has also been shown to reduce inflammation and improve lung function in animal models of cystic fibrosis.
Advantages and Limitations for Lab Experiments
2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide inhibitor-172 is a valuable tool for studying 2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide function and its role in various physiological processes. However, it is important to note that this molecule may have off-target effects and should be used with caution in experimental settings.
Future Directions
There are several potential future directions for research involving 2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide inhibitor-172. One area of interest is the development of more potent and selective 2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide inhibitors for use in treating cystic fibrosis. Additionally, this molecule could be used to study the role of 2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide in other diseases, such as chronic obstructive pulmonary disease (COPD) and asthma. Finally, 2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide inhibitor-172 could be used in combination with other therapies to improve the efficacy of current cystic fibrosis treatments.
Synthesis Methods
The synthesis of 2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide inhibitor-172 involves several steps, including the reaction of 3-chloro-4-fluoroaniline with phosgene to form the corresponding isocyanate, which is then reacted with 2-aminobenzamide to yield the final product. This process has been optimized to produce high yields and purity.
Scientific Research Applications
2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide inhibitor-172 has been extensively studied in the context of cystic fibrosis, as it has been shown to improve 2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide function in cells and animal models. This molecule has also been used as a tool to study the role of 2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide in various physiological processes, such as ion transport and mucus secretion.
properties
IUPAC Name |
2-[(3-chloro-4-fluorophenyl)carbamoylamino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFN3O2/c15-10-7-8(5-6-11(10)16)18-14(21)19-12-4-2-1-3-9(12)13(17)20/h1-7H,(H2,17,20)(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJXYCKHLKCEQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)NC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24803105 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.